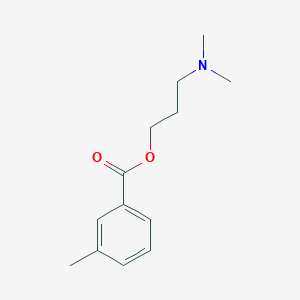![molecular formula C14H8FN5S B295074 6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)
6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as FPTT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. FPTT has a unique chemical structure that makes it a promising candidate for drug development and other scientific research applications. In
Mecanismo De Acción
The mechanism of action of FPTT is not fully understood. However, studies have suggested that FPTT may exert its biological activity by binding to specific targets, such as enzymes, receptors, and proteins. FPTT may also interfere with cellular processes, such as DNA replication and protein synthesis, leading to cell death.
Biochemical and Physiological Effects
FPTT has been shown to have various biochemical and physiological effects. In cancer cells, FPTT has been reported to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In fungal cells, FPTT has been shown to inhibit cell growth and disrupt cell wall synthesis. In bacterial cells, FPTT has been reported to inhibit bacterial growth and biofilm formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPTT has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure can be easily modified to improve its biological activity. FPTT is also stable and can be stored for long periods without degradation. However, FPTT has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability and efficacy. FPTT also has low selectivity, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for FPTT research. One potential direction is to explore the use of FPTT as a scaffold for drug development. Modifications to the FPTT structure could improve its selectivity and potency, leading to the development of novel therapeutics. Another direction is to study the mechanism of action of FPTT in more detail. Understanding how FPTT interacts with its targets could provide insights into its biological activity and facilitate the development of more potent analogs. Additionally, FPTT could be explored for its potential applications in other fields, such as organic electronics and optoelectronics.
Conclusion
In conclusion, FPTT is a promising compound with potential applications in various fields. Its unique chemical structure makes it a promising candidate for drug development and other scientific research applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FPTT have been discussed in this paper. Further research is needed to fully understand the potential of FPTT and its derivatives.
Métodos De Síntesis
The synthesis of FPTT involves the reaction of 2-fluoroaniline, 4-pyridinecarboxaldehyde, and 1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction is carried out in a solvent at a specific temperature and pressure to obtain the desired product. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
FPTT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, FPTT has been evaluated for its anticancer, antifungal, and antibacterial activities. In biochemistry, FPTT has been used as a probe to study protein-ligand interactions. In material science, FPTT has been explored for its potential applications in organic electronics and optoelectronics.
Propiedades
Fórmula molecular |
C14H8FN5S |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
6-(2-fluorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8FN5S/c15-11-4-2-1-3-10(11)13-19-20-12(17-18-14(20)21-13)9-5-7-16-8-6-9/h1-8H |
Clave InChI |
PUDWLRLHMZCSHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)
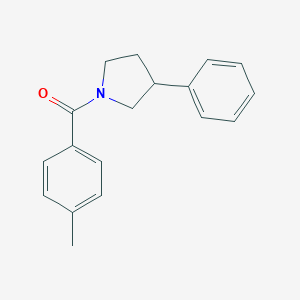
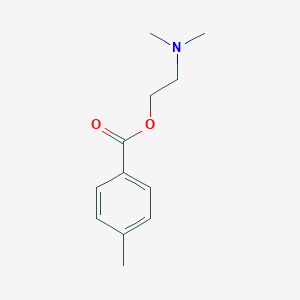
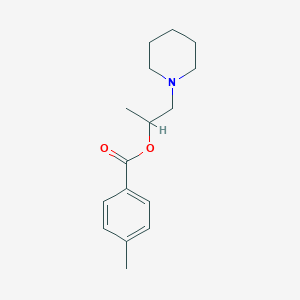

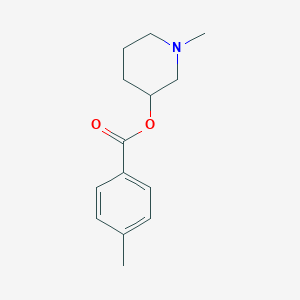
![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)
